

Chemical characteristics of 3-Morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Morpholino-5,6-dihydropyridin-2(1H)-one

Cat. No.: B1591981

[Get Quote](#)

An In-depth Technical Guide to the Chemical Characteristics of **3-Morpholino-5,6-dihydropyridin-2(1H)-one** and its Derivatives

Introduction

The **3-morpholino-5,6-dihydropyridin-2(1H)-one** core is a significant heterocyclic scaffold in modern medicinal chemistry. While the parent compound itself is not extensively documented, its derivatives are crucial intermediates in the synthesis of prominent pharmaceutical agents. Notably, N-substituted analogues of this molecule are pivotal in the industrial production of Apixaban, a widely used direct factor Xa inhibitor for the prevention of thromboembolic events. [1][2][3][4][5] This guide provides a detailed examination of the chemical characteristics of this core structure, drawing insights from its well-studied derivatives, primarily the 1-(4-nitrophenyl) and 1-(4-aminophenyl) substituted compounds. For researchers and drug development professionals, a thorough understanding of this scaffold's properties is essential for process optimization, new analogue synthesis, and quality control.

Chemical Identity and Structure

The fundamental structure consists of a dihydropyridinone ring with a morpholine substituent at the 3-position. The nitrogen at the 1-position is a key point for substitution, which significantly influences the overall properties of the molecule.

Core Structure: **3-Morpholino-5,6-dihydropyridin-2(1H)-one**

While a specific CAS number for the unsubstituted parent compound is not readily available in the search results, its derivatives are well-cataloged.

Derivative Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
3-Morpholino-1-(4-nitrophenyl)-5,6-dihdropyridin-2(1H)-one	503615-03-0	C15H17N3O4	303.31[6]
1-(4-Aminophenyl)-3-morpholino-5,6-dihdropyridin-2(1H)-one	1267610-26-3[7][8]	C15H19N3O2[8][9]	273.33[8][9]
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihdropyridin-2(1H)-one	545445-44-1[10]	C20H25N3O3	355.43 (Calculated)

Physicochemical Properties

The physicochemical properties of the **3-morpholino-5,6-dihdropyridin-2(1H)-one** scaffold are influenced by the substituent at the N1 position. The following table summarizes key properties of its important derivatives.

Property	1-(4-Aminophenyl) Derivative	1-(4-Nitrophenyl) Derivative	1-(4-(2- oxopiperidin-1- yl)phenyl) Derivative
Appearance	White to Off-White Solid[11]	Yellow Solid[12]	Yellow Solid[10]
Melting Point	>246°C (decomposes) [3][9][11]	Not specified, but likely high	>199°C (decomposes) [10]
Boiling Point	491.5±45.0 °C (Predicted)[3]	Not specified	Not specified
Solubility	Slightly soluble in Chloroform and Methanol[3][11]	Soluble in morpholine (at reflux)[12]	Not specified
pKa	4.96±0.10 (Predicted, for the morpholine nitrogen)[3][11]	Not specified	Not specified
Storage	2–8 °C, under inert gas[3][11][13]	Not specified	Not specified

The high melting points suggest a stable crystalline lattice for these compounds. The predicted pKa of the aminophenyl derivative indicates that the morpholine nitrogen is weakly basic.[3][11]

Spectral Characterization

The structural features of the **3-morpholino-5,6-dihydropyridin-2(1H)-one** core give rise to characteristic spectral signatures.

¹H NMR Spectroscopy

Based on the data for the 1-(4-(2-oxopiperidin-1-yl)phenyl) derivative, the following proton signals are characteristic of the core scaffold[10]:

- Morpholino Protons: Two distinct multiplets are expected for the morpholino group protons. The protons adjacent to the oxygen typically appear around 3.7 ppm, while those adjacent to

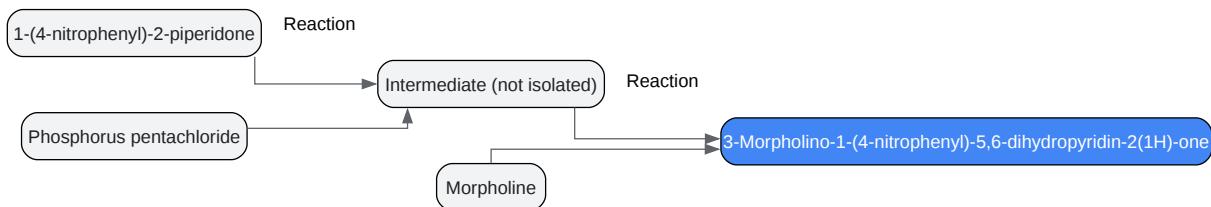
the nitrogen appear at a slightly upfield position.

- Dihydropyridinone Ring Protons:
 - The vinyl proton at the 4-position is expected to be a triplet around 5.7 ppm.
 - The methylene protons at the 5 and 6 positions will appear as multiplets, typically in the range of 2.4-3.8 ppm.

Infrared (IR) Spectroscopy

Key IR absorption bands for this scaffold would include[14]:

- C=O Stretch (Lactam): A strong absorption band around $1650\text{-}1680\text{ cm}^{-1}$.
- C=C Stretch (Enamine): A medium intensity band around $1600\text{-}1620\text{ cm}^{-1}$.
- C-N Stretch: Bands in the fingerprint region ($1000\text{-}1300\text{ cm}^{-1}$) corresponding to the various C-N bonds.
- C-O-C Stretch (Morpholine): A characteristic band for the ether linkage in the morpholine ring, typically around 1115 cm^{-1} .


Mass Spectrometry

The molecular ion peak in the mass spectrum will correspond to the molecular weight of the specific derivative. For the 1-(4-(2-oxopiperidin-1-yl)phenyl) derivative, an EI-MS (m/z) of 355.2 has been reported, consistent with its molecular weight.[10]

Synthesis and Reactivity

The synthesis of **3-morpholino-5,6-dihydropyridin-2(1H)-one** derivatives is a multi-step process, often starting from readily available materials. A common route involves the reaction of a substituted aniline with a suitable precursor to form the dihydropyridinone ring, followed by the introduction of the morpholine moiety.

A representative synthesis for the 1-(4-nitrophenyl) derivative is outlined below[4][12][15]:

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of a key derivative.

Step-by-Step Protocol (Illustrative):


- Activation: 1-(4-nitrophenyl)-2-piperidone is reacted with an activating agent like phosphorus pentachloride.^[15] This step is typically performed in an inert solvent.
- Nucleophilic Substitution: The resulting reactive intermediate is then treated with morpholine.^{[12][15]} The morpholine acts as a nucleophile, displacing a leaving group to form the final product.
- Workup and Isolation: The reaction mixture is quenched, typically with water, and the product is extracted with an organic solvent.^{[12][15]} The final product is then isolated by filtration and dried.^[12]

The reactivity of the core is characterized by the enamine system within the dihydropyridinone ring. The double bond can potentially undergo reduction.^[12] The lactam carbonyl group can also participate in various reactions, although this is less commonly exploited when the molecule is used as an intermediate.

Role as a Pharmaceutical Intermediate in Apixaban Synthesis

The primary significance of **3-morpholino-5,6-dihydropyridin-2(1H)-one** derivatives is their role as key intermediates in the synthesis of Apixaban.^{[1][2][3][4][5]} The general synthetic

strategy involves the elaboration of the N1-phenyl substituent and subsequent coupling reactions to build the final pyrazole-carboxamide structure of Apixaban.

[Click to download full resolution via product page](#)

Caption: The role of the scaffold in the synthesis of Apixaban.

The 1-(4-nitrophenyl) derivative is a common starting point.[1][12] The nitro group is reduced to an amine, yielding the 1-(4-aminophenyl) derivative.[9][11] This amino group is then further functionalized in subsequent steps to complete the synthesis of Apixaban. The high purity and stability of these intermediates are critical for ensuring the quality and yield of the final active pharmaceutical ingredient.[1]

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling **3-morpholino-5,6-dihydropyridin-2(1H)-one** derivatives.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]
- Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.[7]
- Disposal: Dispose of waste in accordance with local regulations.[7]

Specific safety data sheets (SDS) for each derivative should be consulted for detailed handling and emergency procedures.

Conclusion

The **3-morpholino-5,6-dihydropyridin-2(1H)-one** scaffold is a cornerstone in the synthesis of the anticoagulant Apixaban. Its derivatives, particularly the 1-(4-nitrophenyl) and 1-(4-aminophenyl) analogues, are well-characterized compounds with distinct physicochemical and spectral properties. A comprehensive understanding of the chemistry of this core structure is paramount for professionals in the pharmaceutical industry, enabling the development of robust and efficient synthetic processes for life-saving medications. The high stability and specific reactivity of these intermediates underscore their importance in modern drug manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Morpholino-1-(4-Nitrophenyl)-5,6-Dihydropyridin-2(1H)-One [vandvpharma.com]
- 2. innospk.com [innospk.com]
- 3. 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one , 95% , 1267610-26-3 - CookeChem [cookechem.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one - Zhejiang Hengkang Pharmaceutical [en.hengkangpharm.cn]
- 6. 3-(4-Morpholyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone | C15H17N3O4 | CID 21936809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholyl)-2(1H)-Pyridinone | C15H19N3O2 | CID 66571904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]
- 10. 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one | 545445-44-1 [chemicalbook.com]

- 11. Buy 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 [smolecule.com]
- 12. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 503615-03-0 [chemicalbook.com]
- 13. 1267610-26-3|1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Chemical characteristics of 3-Morpholino-5,6-dihydropyridin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1591981#chemical-characteristics-of-3-morpholino-5,6-dihydropyridin-2-1h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com